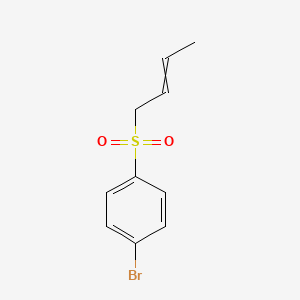
1-Bromo-4-(but-2-ene-1-sulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(but-2-ene-1-sulfonyl)benzene is an organic compound that features a benzene ring substituted with a bromine atom and a but-2-ene-1-sulfonyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it useful in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the benzene ring using a brominating agent such as Br₂/FeBr₃ . The sulfonyl group can be introduced through a sulfonation reaction using reagents like sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl) .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-(but-2-ene-1-sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding sulfides.
Addition Reactions: The double bond in the but-2-ene-1-sulfonyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Bromination: Br₂/FeBr₃ for introducing bromine.
Sulfonation: SO₃ or HSO₃Cl for introducing the sulfonyl group.
Nucleophilic Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) for substitution reactions.
Major Products
Substitution Products: Depending on the nucleophile, products like 1-hydroxy-4-(but-2-ene-1-sulfonyl)benzene can be formed.
Oxidation Products: Sulfoxides and sulfones.
Addition Products: Compounds with added electrophiles at the double bond.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(but-2-ene-1-sulfonyl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(but-2-ene-1-sulfonyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the sulfonyl group can participate in various reactions, influencing molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-4-(butane-1-sulfonyl)benzene .
- 1-Bromo-4-(methylsulfonyl)benzene .
- 1-Bromo-4-(ethylsulfonyl)benzene .
Uniqueness
1-Bromo-4-(but-2-ene-1-sulfonyl)benzene is unique due to the presence of the but-2-ene-1-sulfonyl group, which provides additional reactivity through the double bond. This makes it more versatile in synthetic applications compared to similar compounds with saturated sulfonyl groups .
Eigenschaften
CAS-Nummer |
88576-38-9 |
|---|---|
Molekularformel |
C10H11BrO2S |
Molekulargewicht |
275.16 g/mol |
IUPAC-Name |
1-bromo-4-but-2-enylsulfonylbenzene |
InChI |
InChI=1S/C10H11BrO2S/c1-2-3-8-14(12,13)10-6-4-9(11)5-7-10/h2-7H,8H2,1H3 |
InChI-Schlüssel |
WMHNXDUSTFEXRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCS(=O)(=O)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


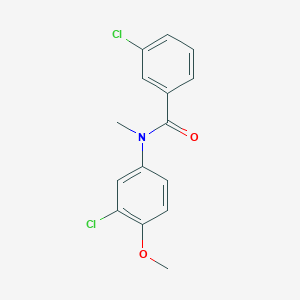
![N-{4-[2-(2,6-Dioxo-4-phenylpiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14375914.png)
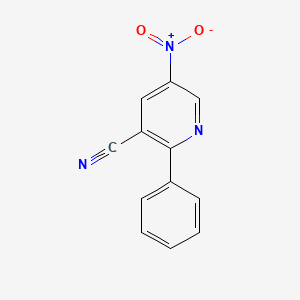

![1-[5-(Diethylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B14375925.png)
![3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione](/img/structure/B14375933.png)

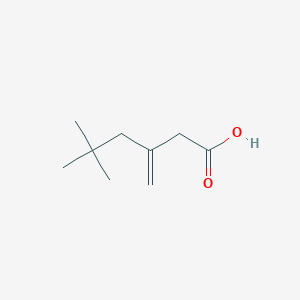

![3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14375957.png)
![7-[(Furan-2-yl)oxy]hepta-2,4,6-trienenitrile](/img/structure/B14375968.png)
![5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14375973.png)
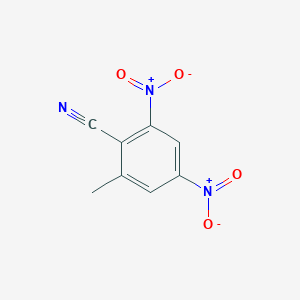
![2-Butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14375980.png)
